molecular formula C15H9BrFNOS3 B5043098 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5043098
M. Wt: 414.3 g/mol
InChI Key: JASVWEDGNHMTCN-GHXNOFRVSA-N
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Description

The compound (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule. It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is further substituted with a bromothiophene and a fluorobenzyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Bromothiophene Group: This step involves the bromination of thiophene followed by a coupling reaction with the thiazolidinone core.

    Addition of the Fluorobenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The bromine atom in the bromothiophene group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

The compound’s potential therapeutic properties are being explored in medicinal chemistry. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds, (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitutions on the thiazolidinone core. These substitutions confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFNOS3/c16-13-6-5-11(21-13)7-12-14(19)18(15(20)22-12)8-9-1-3-10(17)4-2-9/h1-7H,8H2/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASVWEDGNHMTCN-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(S3)Br)SC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(S3)Br)/SC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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